

Environmental Fate and Degradation of 1,1-Dibromoethane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoethane is a halogenated hydrocarbon of environmental concern due to its potential for persistence and mobility. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate and degradation. While data on its biotic degradation is notably scarce, this document synthesizes available information on its physicochemical properties, abiotic degradation pathways, and environmental mobility. Furthermore, it presents hypothesized biotic degradation pathways based on the known metabolism of its isomer, 1,2-dibromoethane, and other related halogenated compounds. Detailed experimental protocols for key analytical methods are also provided to support further research in this critical area.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1,1-dibromoethane** is fundamental to predicting its behavior and fate in the environment. These properties influence its distribution between air, water, and soil compartments, as well as its potential for transport and transformation.



Property	Value	Reference	
Molecular Formula	C ₂ H ₄ Br ₂	[1][2]	
Molecular Weight	187.86 g/mol	[3]	
CAS Number	557-91-5	[1][2]	
Appearance	Clear, slightly brown liquid [1][3]		
Boiling Point	108.0 - 108.1 °C	[1][3]	
Melting Point	-63 °C	[1][3]	
Density	2.0555 g/cm³ at 20 °C	[3]	
Vapor Pressure	25.6 mmHg at 25 °C	[3]	
Water Solubility	3.4 g/L at 25 °C	[1]	
Log Octanol-Water Partition Coefficient (Log Kow)	1.9 (estimated)	[1][3]	
Henry's Law Constant	1.3×10^{-3} atm-m ³ /mol (estimated)	[3]	
Soil Adsorption Coefficient (Koc)	35 (estimated)	[3]	
Bioconcentration Factor (BCF)	6 (estimated)	[3]	

Environmental Fate and Mobility

The environmental distribution of **1,1-dibromoethane** is governed by its relatively high vapor pressure and low soil adsorption coefficient, suggesting significant mobility in various environmental compartments.

• Atmospheric Fate: With a vapor pressure of 25.6 mmHg at 25 °C, **1,1-dibromoethane** is expected to exist predominantly in the vapor phase in the atmosphere[3]. Its atmospheric residence time will be influenced by reactions with photochemically produced hydroxyl radicals. The hydroxyl radical reaction rate constant has been measured as 2.50 x 10⁻¹³ cm³/molecule-sec at 25 °C[3].



- Terrestrial Fate: The estimated soil adsorption coefficient (Koc) of 35 indicates very high mobility in soil[3]. This suggests a high potential for leaching into groundwater. Volatilization from both moist and dry soil surfaces is expected to be a significant fate process[3].
- Aquatic Fate: In aquatic systems, volatilization is a primary removal mechanism, with
 estimated half-lives of 2 hours for a model river and 6 days for a model lake[3]. Due to its low
 estimated Koc value, 1,1-dibromoethane is not expected to significantly adsorb to
 suspended solids and sediment[3]. The estimated bioconcentration factor (BCF) of 6
 suggests a low potential for bioaccumulation in aquatic organisms[3].

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of **1,1-dibromoethane** in the environment.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for **1,1-dibromoethane** in aqueous environments. The neutral hydrolysis rate constant has been measured at 2.4×10^{-7} per minute at 25 °C, which corresponds to a half-life of 5.5 years[3]. This indicates that hydrolysis is a slow process under neutral pH conditions.

Experimental Protocol for Hydrolysis Rate Determination (General Methodology)

A standardized method for determining the rate of hydrolysis as a function of pH, such as OECD Guideline 111, can be adapted for **1,1-dibromoethane**. A general protocol would involve:

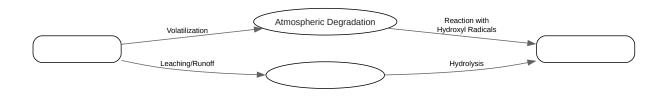
- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to maintain constant pH throughout the experiment.
- Test Substance Addition: Add a known concentration of 1,1-dibromoethane to each buffer solution in sealed, light-protected vessels.
- Incubation: Incubate the test solutions at a constant temperature (e.g., 25 °C) in the dark to prevent photodegradation.



- Sampling: At predetermined time intervals, withdraw aliquots from each test solution.
- Analysis: Analyze the concentration of 1,1-dibromoethane in the samples using a suitable
 analytical method, such as gas chromatography with an electron capture detector (GC-ECD)
 or mass spectrometry (GC-MS).
- Data Analysis: Determine the rate of hydrolysis by plotting the concentration of **1,1 dibromoethane** as a function of time. The hydrolysis rate constant (k) and the half-life (t½) can then be calculated.

Photodegradation

While direct photolysis of **1,1-dibromoethane** in the troposphere is not expected to be a significant degradation pathway, it can react with hydroxyl radicals produced photochemically[4]. In aquatic environments, photodegradation may also occur.



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Abiotic Degradation Pathways of **1,1-Dibromoethane**.

Biotic Degradation

A significant knowledge gap exists regarding the biodegradation of **1,1-dibromoethane**. Multiple sources explicitly state that biodegradation data for this specific compound are not available[3]. In contrast, extensive research has been conducted on its structural isomer, 1,2-dibromoethane (EDB). The information presented in this section is therefore largely hypothetical, drawing parallels from the known degradation pathways of EDB and other gemdihaloalkanes.

Hypothesized Biodegradation Pathways



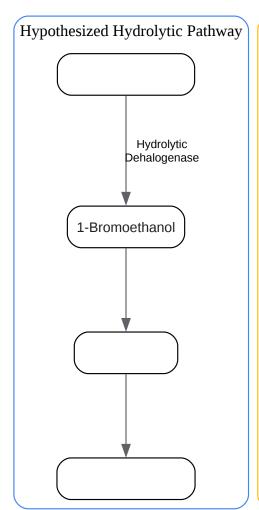


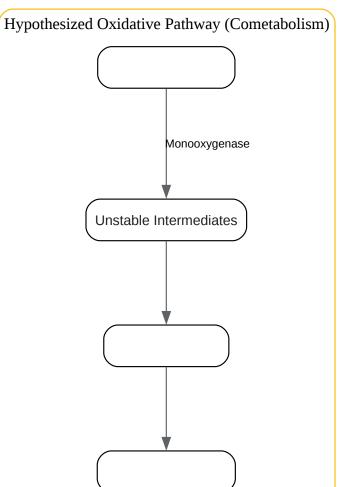


Based on the microbial degradation of similar halogenated compounds, the following pathways are plausible for **1,1-dibromoethane**:

- Hydrolytic Dehalogenation: This is a common initial step in the degradation of haloalkanes. A
 hydrolytic dehalogenase enzyme could catalyze the replacement of a bromine atom with a
 hydroxyl group, forming 1-bromoethanol. This intermediate could then undergo further
 degradation.
- Oxidative Degradation: Monooxygenase enzymes, often involved in the cometabolism of halogenated compounds, could initiate the degradation of 1,1-dibromoethane. In the presence of a suitable primary substrate (e.g., methane, propane), these enzymes could oxidize the molecule, leading to the removal of the bromine atoms.
- Reductive Dehalogenation: Under anaerobic conditions, microorganisms can use
 halogenated compounds as electron acceptors in a process called dehalorespiration. This
 would involve the sequential removal of bromine atoms, potentially leading to bromoethane
 and then ethane.







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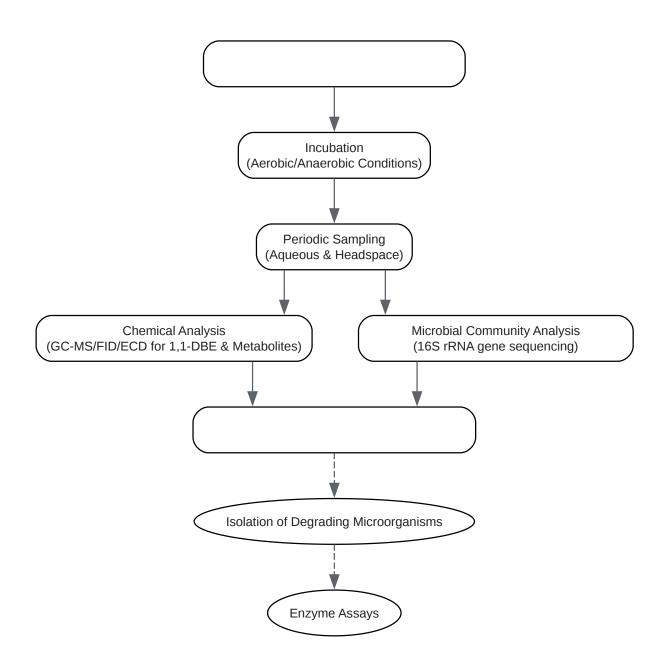
Hypothesized Aerobic Biodegradation Pathways for **1,1-Dibromoethane**.

Experimental Protocols for Biodegradation Studies

To address the data gap, well-designed biodegradation studies are necessary. The following outlines a general experimental workflow for such investigations.

Experimental Workflow for Biodegradation Assessment





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General Experimental Workflow for Biodegradation Studies.

A detailed protocol for a soil microcosm study, adapted from methodologies used for 1,2-dibromoethane, would include:

- Microcosm Preparation:
 - Collect soil and/or groundwater from a site of interest.



- In an anaerobic chamber (for anaerobic studies), dispense a known amount of soil or sediment into serum bottles.
- Add a defined volume of groundwater or mineral medium.
- For biostimulation or cometabolism studies, amend with a primary substrate (e.g., methane, propane, lactate) and/or nutrients.

Spiking:

- Prepare a stock solution of 1,1-dibromoethane in a suitable solvent.
- Spike the microcosms to achieve the desired initial concentration.
- Include sterile (autoclaved or poisoned) controls to account for abiotic losses.

Incubation:

- Incubate the microcosms in the dark at a controlled temperature.
- For aerobic studies, ensure adequate headspace oxygen.
- Sampling and Analysis:
 - At regular intervals, sacrifice replicate microcosms.
 - Analyze the concentration of 1,1-dibromoethane and potential degradation products in both the aqueous and soil phases using methods like gas chromatography (GC) with appropriate detectors (FID, ECD, or MS).
 - Monitor geochemical parameters (e.g., pH, redox potential, dissolved oxygen, anions).
- Microbial Analysis:
 - Extract DNA from soil/water samples to characterize the microbial community composition using techniques like 16S rRNA gene sequencing to identify potential degraders.

Analytical Methodologies



Accurate quantification of **1,1-dibromoethane** and its potential degradation products is crucial for environmental fate studies. Gas chromatography is the primary analytical technique employed.

Analytical Method	Detector	Sample Matrix	Typical Application
Gas Chromatography (GC)	Flame Ionization Detector (FID)	Water, Soil, Air	General quantification, less sensitive for halogenated compounds.
Gas Chromatography (GC)	Electron Capture Detector (ECD)	Water, Soil, Air	Highly sensitive for halogenated compounds.
Gas Chromatography- Mass Spectrometry (GC-MS)	Mass Spectrometer (MS)	Water, Soil, Air	Provides definitive identification of the compound and its degradation products.

Experimental Protocol for GC-MS Analysis of **1,1-Dibromoethane** in Water

- Sample Preparation (Purge and Trap):
 - Place a known volume of the water sample (e.g., 5-25 mL) into a purging vessel.
 - Purge the sample with an inert gas (e.g., helium) for a set time to transfer the volatile 1,1dibromoethane from the aqueous phase to a sorbent trap.
 - Rapidly heat the trap to desorb the analyte onto the GC column.
- Gas Chromatography:
 - Column: Use a capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
 - Carrier Gas: Helium at a constant flow rate.



- Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) to elute the compounds.
- Mass Spectrometry:
 - Ionization: Use electron impact (EI) ionization at 70 eV.
 - Acquisition Mode: Operate in full scan mode to identify unknown degradation products or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the target analyte.
- Quantification:
 - Prepare a calibration curve using standards of 1,1-dibromoethane of known concentrations.
 - Use an internal standard to correct for variations in extraction and injection efficiency.

Conclusion and Future Research Directions

The environmental fate of **1,1-dibromoethane** is characterized by high mobility in soil and a tendency to partition into the atmosphere and water. Abiotic degradation through hydrolysis is a slow process. A significant and critical data gap exists concerning its biodegradation. While its structural isomer, **1,2-dibromoethane**, is known to be biodegradable under certain conditions, no definitive studies have been published for **1,1-dibromoethane**.

Future research should prioritize the following:

- Biodegradation Studies: Conduct microcosm studies using diverse microbial communities from contaminated and pristine environments to determine if 1,1-dibromoethane can be biodegraded under aerobic and anaerobic conditions.
- Isolation of Degrading Microorganisms: If degradation is observed, isolate and characterize the microorganisms responsible.
- Elucidation of Degradation Pathways: Identify the enzymatic pathways and metabolic intermediates involved in the biodegradation of **1,1-dibromoethane**.



 Experimental Determination of Physicochemical Properties: Obtain experimentally determined values for Koc and Kow to improve the accuracy of environmental fate models.

Addressing these research needs will provide a more complete understanding of the environmental risks posed by **1,1-dibromoethane** and inform the development of potential bioremediation strategies.

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